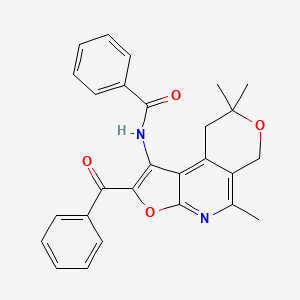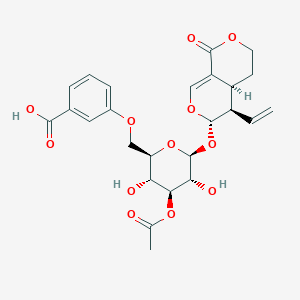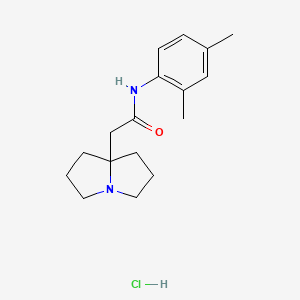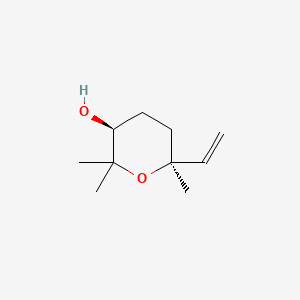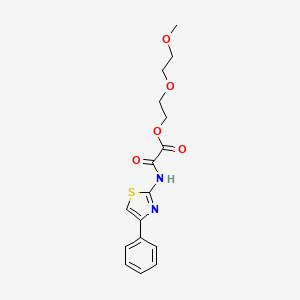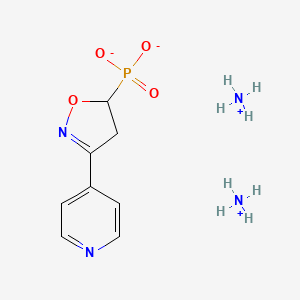
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is a chemical compound that features a unique combination of a pyridine ring, an isoxazoline ring, and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor containing a nitrile and an alkene group to form the isoxazoline ring. The phosphonic acid group can then be introduced through a reaction with a phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in areas such as enzymology and molecular biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development and therapeutic interventions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and chemical manufacturing.
Mécanisme D'action
The mechanism of action of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphonic acid group may play a crucial role in these interactions, allowing the compound to act as an inhibitor or activator of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid monoammonium salt
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid sodium salt
Uniqueness
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is unique due to its specific combination of functional groups and its ability to form stable salts. This uniqueness allows it to have distinct chemical and biological properties compared to other similar compounds. Its ability to form stable diammonium salts enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
125674-59-1 |
|---|---|
Formule moléculaire |
C8H15N4O4P |
Poids moléculaire |
262.20 g/mol |
Nom IUPAC |
diazanium;dioxido-oxo-(3-pyridin-4-yl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H9N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-1-3-9-4-2-6;;/h1-4,8H,5H2,(H2,11,12,13);2*1H3 |
Clé InChI |
VEUAVVZAOBCXLI-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=NC=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


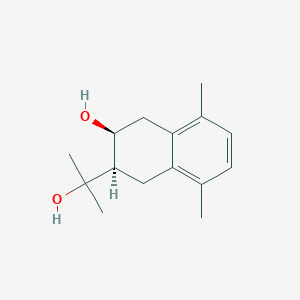
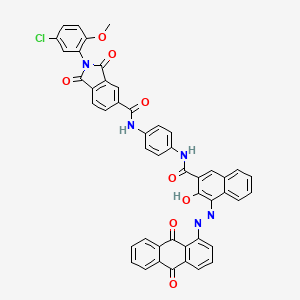
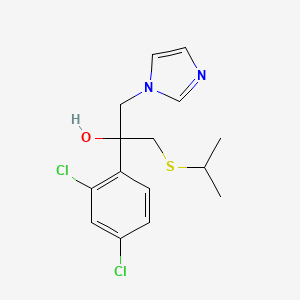
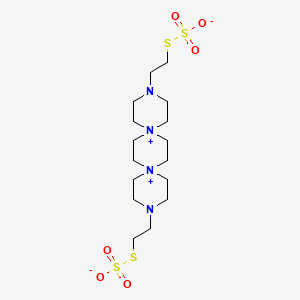


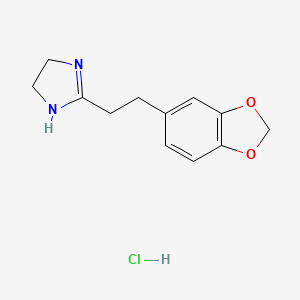
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)

